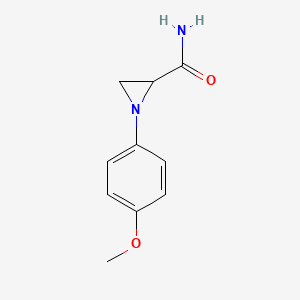

1-(4-Methoxyphenyl)aziridine-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

933782-79-7 |

|---|---|

Molecular Formula |

C10H12N2O2 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

1-(4-methoxyphenyl)aziridine-2-carboxamide |

InChI |

InChI=1S/C10H12N2O2/c1-14-8-4-2-7(3-5-8)12-6-9(12)10(11)13/h2-5,9H,6H2,1H3,(H2,11,13) |

InChI Key |

JOSFIPKJEDAPKY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC2C(=O)N |

Origin of Product |

United States |

Reactivity and Transformations of 1 4 Methoxyphenyl Aziridine 2 Carboxamide and Analogues

Nucleophilic Ring-Opening Reactions

The reactivity of the aziridine (B145994) ring is dominated by nucleophilic attack, which results in the cleavage of one of the carbon-nitrogen bonds. researchgate.net The regioselectivity of this attack is influenced by steric and electronic factors, including the nature of the substituents on the ring and the nitrogen atom, as well as the reaction conditions. acs.orgnih.gov For aziridine-2-carboxamides, which are substituted at both C2 and the nitrogen atom, nucleophilic attack generally occurs at the C3 position (β-carbon), the less substituted carbon, leading to the formation of α-amino acid derivatives. lookchem.com However, attack at the C2 position (α-carbon) can also occur, yielding β-amino acid derivatives. nih.govlookchem.com

The ring-opening of N-activated aziridines with amine nucleophiles, or aminolysis, is a direct method for the synthesis of 1,2-diamines. Studies on various N-tosylaziridines have shown that this aza-addition can proceed effectively under catalyst- and solvent-free conditions. rsc.org The reaction tolerates a range of aromatic amine nucleophiles, including those with electron-donating and electron-withdrawing groups. rsc.org Research on resin-bound N-nosylaziridine-2-carboxylic acids has also demonstrated successful ring-opening with amine nucleophiles. dntb.gov.ua For N-activated aziridine 2-carboxylates lacking a substituent at the C3 position, reaction with para-methoxybenzylamine can yield orthogonally protected 1,2-diaminopropanoic acids, highlighting the synthetic utility of this transformation. dntb.gov.ua

A proposed mechanism for the catalyst-free reaction involves hydrogen bonding between the amine nucleophile and the sulfonyl group of the activated aziridine, followed by a proton transfer, which facilitates the nucleophilic attack and ring-opening. rsc.org This method provides a green and efficient route to vicinal-diamines, which are important structural motifs in many biologically active compounds. rsc.org

The reaction of aziridine-2-carboxylate (B8329488) derivatives with oxygen nucleophiles like water (hydrolysis) or alcohols (alcoholysis) provides access to β-hydroxy-α-amino acids. Reports on the regioselective ring-opening of N-activated aziridine-2-carboxylates with oxygen nucleophiles are somewhat uncommon, but effective promoters have been identified. nih.govacs.org For instance, Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) are known to promote aziridinolysis with alkyl and aryl alcohol nucleophiles. nih.govacs.org

In specific cases, the regioselectivity of the ring-opening can be controlled by substituents on the aziridine ring. For an aziridine bearing a γ-ketoalkyl group at the C2 position, ring-opening with water as the nucleophile occurred selectively at the C2 carbon in the presence of trifluoroacetic acid (CF₃CO₂H). nih.gov This indicates that the functional groups on the aziridine substituent can play a crucial role in directing the outcome of the hydrolysis reaction. nih.gov

Thiolysis, the ring-opening of aziridines with thiol nucleophiles, is a particularly efficient and highly regioselective reaction. nih.gov The thiol group readily opens the aziridine ring, with the nucleophilic attack occurring at the less substituted carbon atom. nih.gov For chiral aziridine-2-carboxamides or related derivatives, this reaction proceeds with high fidelity to yield β-aminothioethers. nih.gov

In a study involving the reaction of C-glycoside-substituted aziridines with thiophenol, the ring-opening was carried out in methylene (B1212753) chloride at room temperature. nih.gov The reaction was reported to be fully regioselective, with the thiol attacking the unsubstituted C3 carbon of the aziridine ring to produce C-glycosyl-aminoethyl sulfide (B99878) derivatives in good yields. nih.gov Similarly, the reaction of N-para-toluenesulfonylaziridine-2-carboxylate esters with sulfur nucleophiles has been shown to proceed exclusively at the β-carbon atom. lookchem.com This high regioselectivity makes thiolysis a reliable method for the synthesis of sulfur-containing amino acid analogues. nih.govlookchem.com

A significant application of aziridine-2-carboxamide chemistry is the synthesis of O-linked glycopeptides. This is achieved through the ring-opening of N-activated aziridine-2-carboxamides with the C1-O-hemiacetal group of carbohydrates acting as the nucleophile. nih.govillinois.edu This approach provides a stereoselective route to challenging motifs like the α-GalNAc-Ser linkage, which is a common post-translational modification in glycoproteins. nih.govnih.gov

The reaction's stereochemical outcome can be controlled by the choice of reaction conditions. acs.orgnih.gov Specifically, the anomeric selectivity (α vs. β) of the resulting glycosidic bond is dependent on the solvent and the metal counterion used to generate the carbohydrate nucleophile. illinois.edunih.gov

| Entry | Base/Counterion | Solvent | Yield of Glycoconjugate | Anomeric Selectivity (α:β) |

|---|---|---|---|---|

| 1 | KH | DMF | Good | Favors α-anomer |

| 2 | NaH | DMF | Good | Favors α-anomer |

| 3 | KH | THF | Good | High β-selectivity |

| 4 | NaH | THF | Good | High β-selectivity |

This methodology is tolerant of the native C2-acetamido group on the carbohydrate and has been successfully applied to form α-GalNAc-Ser, β-GlcNAc-Ser, and α-Man-Ser linkages. nih.govnih.gov The development of the o-allylbenzyl (ABn) group as a C-terminus amide protecting group has further expanded the versatility of this coupling reaction. nih.govillinois.edu

The regioselectivity and stereochemistry of the nucleophilic ring-opening of 1-(4-methoxyphenyl)aziridine-2-carboxamide and its analogues are critical determinants of their synthetic utility. As a general rule, in N-activated aziridine-2-carboxylates, nucleophilic attack preferentially occurs at the unsubstituted C3 (β) position, following an Sₙ2-type mechanism that results in an inversion of stereochemistry at the reacting center. acs.orglookchem.com

Regioselectivity: The presence of an electron-withdrawing activating group on the aziridine nitrogen (such as p-toluenesulfonyl, nosyl, or even an aryl group) enhances the electrophilicity of the ring carbons. nih.gov The C3 carbon is sterically more accessible than the C2 carbon, which bears a carboxamide group, directing the nucleophile to attack at C3. nih.govlookchem.com This leads to the formation of α-amino acid derivatives. However, the outcome can be influenced by the nucleophile and the catalyst. For example, while most heteronucleophiles attack C3, certain reductive ring-opening reactions using samarium diiodide (SmI₂) can be controlled to cleave the C-N bond at C2, yielding β-amino esters. nih.govnih.gov Palladium-catalyzed cross-coupling reactions of N-tosyl-2-arylaziridines have been shown to proceed with perfect regioselectivity at the C2 (benzylic) position. acs.org

Stereochemical Outcomes: The ring-opening is typically stereospecific. An Sₙ2-type attack involves the inversion of the configuration at the carbon being attacked. acs.org For carbohydrate C1-O-nucleophiles, the stereoselectivity at the anomeric center of the newly formed glycoside can be controlled. As shown in Table 1, the use of DMF as a solvent with alkali metal salts of the carbohydrate hemiacetal favors the formation of the α-anomer, while THF promotes high selectivity for the β-anomer. nih.gov This control is crucial for synthesizing specific glycopeptide structures. illinois.edunih.gov In palladium-catalyzed reactions, the oxidative addition of the aziridine to the Pd(0) center proceeds with stereoinversion, and this stereochemistry is maintained throughout the catalytic cycle. acs.org

| Reaction Type | Nucleophile/Reagent | Typical Site of Attack | Product Type | Reference |

|---|---|---|---|---|

| Thiolysis | Thiophenol | C3 (β-carbon) | α-Amino thioether | nih.gov |

| Heteroatom Attack | S, O, N Nucleophiles | C3 (β-carbon) | α-Amino acid derivative | lookchem.com |

| Glycosylation | Carbohydrate C1-OH | C3 (β-carbon) | O-Glycosyl serine conjugate | nih.gov |

| Reductive Opening | Samarium Diiodide (SmI₂) | C2 (α-carbon) | β-Amino ester | nih.govnih.gov |

| Pd-Catalyzed Coupling | Organoboronic acids | C2 (α-carbon, if aryl-substituted) | β-Aryl-α-amino acid derivative | acs.org |

Acid-Catalyzed Ring Opening Reactions

The ring-opening of aziridines is significantly facilitated by acid catalysis. clockss.orgresearchgate.net Protonation of the aziridine nitrogen enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. For N-aryl aziridine-2-carboxamides, including the 1-(4-methoxyphenyl) derivative, this reaction is a cornerstone for the synthesis of complex amino acid structures.

The regioselectivity of the acid-catalyzed ring-opening is a critical aspect, influenced by both steric and electronic factors. In the case of N-activated aziridines like this compound, nucleophilic attack generally occurs at the C3 (β) position, leading to the formation of α-amino acid derivatives. clockss.orgmdpi.com This preference is attributed to the electronic activation provided by the N-aryl group and the carboxamide function. The mechanism is often described as having characteristics of both SN1 and SN2 pathways. stackexchange.comresearchgate.net While a full carbocation may not form, there is significant positive charge development on the ring carbons in the transition state. For 3-aryl substituted aziridines, the attack preferentially occurs at the benzylic C3 carbon due to the stabilization of this partial positive charge by the aryl ring.

Studies on related 3-arylaziridine-2-carboxamides have demonstrated that this acid-catalyzed ring-opening can be highly stereoselective. For instance, enantiopure trans-3-arylaziridine-2-carboxamides undergo fully stereoselective nucleophilic ring-opening at the C3 position to produce enantiopure, unnatural D-α-aminocarboxylic acids. nih.gov Similarly, acidic hydrolysis of certain 3-aryl aziridine derivatives in an aqueous HCl-THF medium proceeds under mild conditions to yield the corresponding ring-opened products in high yields. nih.gov The reaction's regioselectivity can be influenced by the specific Lewis or Brønsted acid used, as well as the substitution pattern on the aziridine ring. nih.gov

| Aziridine Type | Conditions | Major Site of Nucleophilic Attack | Primary Product Type | Reference |

|---|---|---|---|---|

| N-Activated Aziridine-2-carboxylate | Acidic (Brønsted or Lewis) | C3 (β-carbon) | α-Amino acid derivative | clockss.org |

| trans-3-Arylaziridine-2-carboxamide | Acidic, Nucleophilic | C3 (Benzylic) | D-α-Amino acid derivative | nih.gov |

| Unsymmetrical Epoxide (Analogue) | Acidic | More substituted carbon | trans-1,2-diol/halohydrin | stackexchange.com |

Reductive Ring-Opening Reactions

Reductive methods provide an alternative pathway for the cleavage of the aziridine ring, often proceeding through different mechanisms and yielding distinct product classes compared to acid-catalyzed reactions.

Active Manganese-Promoted Transformations to 2-Aminoamides

A highly regioselective transformation of aromatic N-4-methoxyphenylaziridine-2-carboxamides into 2-aminoamides can be achieved using active manganese (Mn*). nih.gov This method offers a direct route to valuable 2-aminoamide structures, which are precursors to other important molecules like α-amino ketones. nih.gov The reaction is notable for its complete regioselectivity, cleaving the C2-C3 bond of the aziridine ring.

The success of this transformation is highly dependent on the nature of the nitrogen substituent. While N-(4-methoxyphenyl)aziridines provide the desired 2-aminoamides in good yields, other activating groups like N-tosyl lead to complex mixtures. nih.gov The reaction proceeds by a reductive cleavage, and its generality extends to various aromatic and heteroaromatic aziridines bearing both electron-donating and electron-withdrawing groups.

| Substrate (N-Aryl Group) | Yield of 2-Aminoamide (%) | Reference |

|---|---|---|

| 4-Methoxyphenyl (B3050149) | 81 | nih.gov |

| Phenyl | 75 | nih.gov |

| 4-Chlorophenyl | 72 | nih.gov |

| 2-Thienyl | 65 | nih.gov |

Samarium Diiodide-Mediated Reductions

Samarium diiodide (SmI₂) is a powerful single-electron transfer reagent widely used in organic synthesis for its ability to promote reductions under mild conditions. nih.govnih.gov Its application to aziridine systems can lead to reductive ring-opening. The mechanism typically involves the formation of radical or organosamarium intermediates. nih.gov

In the context of N-acyl aziridines, which are structurally related to this compound, SmI₂ can induce cleavage of the C-N bond. For α-amino carbonyl compounds, SmI₂-promoted reductive deamination is a known transformation. clockss.org The reaction's feasibility often depends on the ability of the substrate to form a stable chelate intermediate with the samarium ion, which facilitates the fragmentation process. clockss.org The presence of additives like HMPA or water can significantly tune the reactivity and selectivity of SmI₂. nih.govutexas.edu For instance, SmI₂/amine/H₂O systems have been shown to chemoselectively reduce amides to alcohols via C-N bond cleavage of a carbinolamine intermediate. organic-chemistry.org

Comparison of C-C vs. C-N Bond Cleavage Selectivity

The selectivity between C-C and C-N bond cleavage is a critical challenge in the reductive transformations of aziridines. With reagents like samarium diiodide, the reaction pathway is sensitive to the substrate's structure and the reaction conditions.

For α-amino carbonyl compounds, including aziridine derivatives, the desired outcome is often the cleavage of a C-N bond. However, competing reactions, such as the reduction of the carbonyl group itself, can occur. clockss.org In the case of 3-oxopyrrolidine derivatives, for example, SmI₂ treatment led to the reduction of the ketone rather than the desired C-N bond cleavage, highlighting the fine balance between different reductive pathways. clockss.org

The regioselectivity of cleavage (C2-N vs. C3-N) is also a key consideration. The cleavage is proposed to proceed through an intermediate where the samarium ion coordinates to both the carbonyl oxygen and the amino nitrogen. clockss.org The stability of the resulting radical intermediate plays a crucial role in determining which bond is broken. For N-acyl aziridines, the electron-withdrawing nature of the acyl group weakens the C-N bonds, making them susceptible to reductive cleavage. However, the inherent ring strain also makes the C-C bond labile. The choice between these pathways can be influenced by the specific substituents on the aziridine ring and the precise reaction conditions employed.

Catalytic Transformations

Transition metal catalysis provides a powerful platform for the transformation of aziridines into a wide range of N-heterocycles and functionalized amines. researchgate.net Palladium-catalyzed reactions have been particularly effective for the regioselective and stereospecific ring-opening cross-coupling of aziridines. acs.org These reactions allow for the introduction of various carbon-based nucleophiles at either the C2 or C3 position of the aziridine ring, depending on the catalyst system and substrate. For instance, N-nosyl-2-alkylaziridines can undergo regiocomplementary C3-selective ring-opening cross-coupling with arylboronic acids. acs.org

Rhodium catalysts have also been employed in transformations of aziridines. While many applications focus on the synthesis of aziridines, such as the Rh₂(II)-catalyzed intermolecular aziridination of olefins, these catalysts can also mediate ring-expansion reactions. researchgate.netnih.gov For example, the reaction of aziridines with rhodium-bound vinyl carbenes can lead to [3+3] ring expansion to form dehydropiperidine structures. researchgate.net These catalytic methods significantly expand the synthetic utility of aziridines like this compound, enabling their conversion into more complex and diverse molecular architectures.

Derivatization and Further Synthetic Utility

The this compound scaffold is a valuable building block for further synthetic elaborations, primarily leveraging the reactivity of the strained ring and the functionality of the carboxamide group.

A key application is the synthesis of non-natural amino acids. The controlled, stereoselective ring-opening of enantiopure trans-3-arylaziridine-2-carboxamides with various nucleophiles provides access to a range of enantiopure D-α-amino acids, which are important components in medicinal chemistry and peptide science. nih.gov

The carboxamide moiety itself can be transformed. For example, N-tritylaziridine-2-carboxamides, prepared from the corresponding ester, can be reduced with various reagents to form 2-(aminomethyl)aziridines. researchgate.net This derivatization converts the carboxamide into a different functional group while preserving the reactive aziridine ring for subsequent transformations. Additionally, aziridine-2-carboxamides can be prepared through novel routes, such as the reaction of 2-O-mesylbutenolides with benzylamine, showcasing the versatility of these structures in synthesis. mdpi.com The development of new derivatization reagents also allows for the modification of related structures for applications like fluorescent labeling in HPLC analysis. nih.gov

Formation of Alpha-Amino Ketones

The transformation of N-aryl aziridine-2-carboxamides into α-amino ketones represents a key synthetic application. These reactions typically proceed through a regioselective ring-opening of the aziridine, followed by functional group manipulation.

A notable method involves the totally regioselective transformation of aromatic N-(4-methoxyphenyl)aziridine-2-carboxamides into 2-aminoamides, which is promoted by active manganese (Mn*). organic-chemistry.org The resulting α-aminoamides, particularly those derived from morpholine, are versatile intermediates. They can be readily converted into α-amino ketones by reacting them with organolithium reagents. organic-chemistry.org This two-step sequence provides a pathway to α-amino ketones from the corresponding aziridine precursors.

Furthermore, the oxidative cleavage of aziridines offers a direct, one-step route to α-amino carbonyl compounds. colab.ws Reagents such as 2-iodoxybenzoic acid (IBX) or N-bromosuccinimide (NBS), often in the presence of β-cyclodextrin in water, can facilitate the oxidative ring-opening of N-tosyl aziridines to yield the corresponding α-tosylamino ketones in high yields. colab.ws Another approach involves using pyridine (B92270) N-oxide, which attacks the aziridine ring nucleophilically to form an intermediate that rearranges to the α-amino ketone. colab.ws While these examples often use N-tosyl activated aziridines, the principles of oxidative ring-opening are applicable to other N-substituted aziridines. The amino ketone motif is a high-value synthon in synthetic and medicinal chemistry, making these transformations particularly significant. rsc.org

| Precursor | Reagents | Intermediate/Product | Research Finding |

| N-(4-methoxyphenyl)aziridine-2-carboxamide (morpholine amide) | 1. Active Manganese (Mn*)2. Organolithium Reagent (R-Li) | α-Amino ketone | A two-step process where active manganese promotes regioselective ring-opening to a 2-aminoamide, which is then converted to the target α-amino ketone with an organolithium reagent. organic-chemistry.org |

| N-Tosyl-3-aryl-aziridine | N-Bromosuccinimide (NBS), β-cyclodextrin, H₂O | α-Tosylamino ketone | NBS is used for the oxidative cleavage of the in situ formed β-cyclodextrin-aziridine complex, producing the corresponding α-tosylamino carbonyl derivatives in high yields. colab.ws |

| N-Tosyl-3-aryl-aziridine | Pyridine N-oxide | α-Tosylamino ketone | The reaction proceeds via a nucleophilic attack of the amine oxide on the aziridine, followed by intramolecular proton transfer and elimination to yield the product. colab.ws |

Conversion to Beta-Amino Acids and Derivatives

Aziridine-2-carboxamides and their ester analogues are valuable precursors for the synthesis of β-amino acids and their derivatives. illinois.eduresearchgate.net These transformations are typically achieved through the reductive ring-opening of the aziridine. The regioselectivity of the ring-opening—cleavage of the C2-C3 bond versus the C2-N bond—is a critical factor that determines whether an α- or β-amino acid derivative is formed.

The outcome of the reaction is heavily influenced by the activating group on the aziridine nitrogen and the reagent used for the reduction. acs.orgnih.gov For instance, the reduction of 3-arylaziridine-2-carboxamides with samarium diiodide (SmI₂) results in the formation of β-amino amides through cleavage of the C2-N bond. nih.gov In contrast, using manganese(0) with the same substrates can lead to opening at the C3-position, yielding α-amino amides. nih.gov

For aziridine-2-carboxylates, the choice between "hard" and "soft" nucleophiles can also direct the regioselectivity. Hard nucleophiles tend to attack the C-3 position to give α-amino acid precursors, while soft nucleophiles can react at the C-2 position to provide β-amino acid precursors. researchgate.netmdpi.com The use of strongly N-activating groups, such as p-toluenesulfonate (tosyl), promotes selective C2-N bond cleavage with reagents like SmI₂, leading exclusively to β-amino esters. nih.gov This control over regioselectivity makes aziridines powerful and versatile synthons for accessing non-natural amino acids. mdpi.com

| Aziridine Precursor | Reagent/Conditions | Primary Product | Key Finding |

| 3-Arylaziridine-2-carboxamide | Samarium diiodide (SmI₂) | β-Amino amide | The reaction proceeds via reductive opening at the C-2 position (C-N bond cleavage). nih.gov |

| N-Activated Aziridine-2-carboxylate | Samarium diiodide (SmI₂) | β-Amino ester | The desired C-N bond cleavage leads to β-amino esters, with selectivity correlating to the electron-withdrawing power of the N-activating group. acs.orgnih.gov |

| Aziridine-γ-lactone | Soft Nucleophiles (e.g., thiols) | Substituted β-amino acid precursor | Soft nucleophiles attack exclusively at the C-2 position, in contrast to their reaction with simple aziridine-2-carboxylates. mdpi.com |

| Aziridine-γ-lactone | Hard Nucleophiles (e.g., organocuprates) | Substituted α-amino acid precursor | Hard nucleophiles attack the C-3 position, leading to α-amino acid derivatives. mdpi.com |

Precursors for Complex Heterocyclic Compounds

The inherent ring strain and reactivity of the aziridine ring make it an excellent building block for the synthesis of more complex nitrogen-containing heterocycles. acs.orgresearchgate.net this compound and its analogues can undergo ring-expansion and cycloaddition reactions to generate a diverse array of heterocyclic scaffolds. acs.org

One major pathway involves the thermal or Lewis acid-catalyzed cleavage of the aziridine's C-C bond to form an azomethine ylide. This intermediate can then participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes, to produce five-membered rings like pyrrolines. acs.org Alternatively, cleavage of a C-N bond can lead to zwitterionic 1,3-dipoles, which also undergo cycloadditions. The specific reaction pathway is influenced by factors like the substituents on the aziridine nitrogen and carbons. acs.org

Ring-expansion reactions provide another route to larger heterocycles. For example, the reaction of aziridines with carbenes can generate an aziridinium (B1262131) ylide intermediate, which subsequently rearranges to form expanded aza-rings. researchgate.net Furthermore, aziridine-2-carboxamides can be generated through multicomponent reactions, such as the Ugi reaction involving 2H-azirines, an isocyanide, and a carboxylic acid, highlighting the accessibility and utility of these scaffolds in building molecular complexity. nih.gov The ability to use these aziridine precursors to construct diverse heterocyclic systems is of significant interest for identifying new bioactive chemical entities. researchgate.net

| Aziridine Analogue/Precursor | Reaction Type | Resulting Heterocycle | Mechanistic Intermediate |

| N-Aryl Aziridine | [3+2] Cycloaddition with alkyne | Pyrroline | Azomethine ylide (via C-C cleavage) or Zwitterionic 1,3-dipole (via C-N cleavage) acs.org |

| Bicyclic Aziridine | Reaction with Rhodium-bound vinyl carbene | Dehydromorpholine | Aziridinium ylide researchgate.net |

| 2H-Azirine | Ugi three-component reaction | Aziridine-2-carboxamide | - |

| 2H-Azirine-2-carboxylic ester | Nucleophilic addition | Substituted aziridine | - |

Applications in Peptide Modification and Bioconjugation

The unique electrophilic character of the aziridine-2-carboxylic acid (Azy) residue allows for its use in the site-selective modification of peptides and proteins. nih.govresearchgate.net When incorporated into a peptide sequence, the Azy residue acts as a localized electrophilic handle that can react with a variety of nucleophiles under mild conditions, enabling targeted bioconjugation. nih.gov

This strategy has been successfully employed for the convergent synthesis of complex biomolecules. Peptides containing an Azy residue, which can be generated using solid-phase peptide synthesis, react selectively with thiol nucleophiles. nih.govresearchgate.net This has been demonstrated with anomeric carbohydrate thiols, farnesyl thiol, and various biochemical tags, both in solution and on a solid support. nih.gov The reaction results in the opening of the aziridine ring and the formation of a stable thioether linkage, effectively conjugating the nucleophilic molecule to a specific site on the peptide backbone. nih.gov

More recently, N-aryl aziridines have been developed as a tunable scaffold for covalently targeting the carboxylate side chains of aspartic and glutamic acid residues in proteins. chemrxiv.org This approach expands the scope of covalent ligand discovery beyond the commonly targeted cysteine and lysine (B10760008) residues. By creating libraries of N-aryl aziridines and using chemoproteomic methods, researchers can identify compounds that selectively modify acidic residues in proteins, thereby modulating their function. chemrxiv.org This highlights the growing importance of aziridine-based reagents in chemical biology for creating sophisticated bioconjugates and therapeutic agents. nih.govchemrxiv.org

| Application | Aziridine Moiety | Nucleophile | Resulting Conjugate/Modification |

| Site-Selective Peptide Modification | Aziridine-2-carboxylic acid (in-peptide) | Thiol (e.g., farnesyl thiol, carbohydrate thiols) | Thioether-linked peptide conjugate nih.gov |

| Covalent Targeting of Proteins | N-Aryl Aziridines | Aspartic Acid, Glutamic Acid (carboxylate side chains) | Covalently modified protein at acidic residues chemrxiv.org |

| Convergent Glycopeptide Synthesis | Aziridine-2-carboxylic acid (in-peptide) | Anomeric carbohydrate thiol | Thioglycoconjugate nih.gov |

Mechanistic Investigations in 1 4 Methoxyphenyl Aziridine 2 Carboxamide Chemistry

Elucidation of Reaction Mechanisms for Aziridine-2-carboxamide Synthesis

The formation of the strained three-membered aziridine (B145994) ring is a synthetically important transformation. The presence of the N-(4-methoxyphenyl) and C-carboxamide substituents introduces specific electronic characteristics that influence the reaction pathway. Key synthetic routes include the transfer of a nitrene to an olefin or the cyclization of a suitable precursor. researchgate.net

The aziridination of an alkene, such as the precursor to 1-(4-methoxyphenyl)aziridine-2-carboxamide, typically involves the addition of a nitrene species to the carbon-carbon double bond. The mechanism can be either a concerted, single-step process or a stepwise process involving a discrete intermediate. Transition state analysis, often performed using computational chemistry, is crucial for distinguishing between these pathways.

In a concerted mechanism, the nitrene adds to the alkene in a single transition state, where both C-N bonds are partially formed. The geometry of this transition state dictates the stereochemistry of the resulting aziridine. For catalyzed reactions, such as those employing transition metal complexes to generate metal-nitrene species, the transition state involves the metal center, the nitrene, and the alkene substrate. researchgate.net The electronic nature of the N-(4-methoxyphenyl) group, being electron-donating, can influence the stability of the transition state and the reaction rate.

Table 1: Factors Influencing Transition State Stability in Aziridination

| Factor | Influence on Transition State | Expected Outcome for this compound Synthesis |

| Nitrene Source | The electrophilicity of the nitrene affects the reaction barrier. | Use of precursors like sulfonyliminoiodinanes with a metal catalyst can generate a reactive nitrene intermediate. researchgate.net |

| Catalyst | The ligand environment of the metal catalyst sterically and electronically controls the approach of the alkene. | Chiral ligands can induce asymmetry in the transition state, leading to enantioselective aziridination. |

| Substituents | The electron-withdrawing carboxamide and electron-donating methoxyphenyl groups polarize the alkene. | The electronic push-pull nature can lower the activation energy of the reaction compared to unfunctionalized alkenes. |

In many stereoselective aziridination reactions, the formation of a distinct intermediate is key to controlling the final three-dimensional structure. researchgate.net When a transition metal catalyst is used, a metal-nitrene complex is often formed as a reactive intermediate. researchgate.net This intermediate then transfers the nitrene group to the alkene.

The stereochemical outcome (i.e., the specific enantiomer or diastereomer formed) is determined by the trajectory of the alkene's approach to this metal-nitrene intermediate. Chiral ligands on the metal create a specific, asymmetric environment that favors one approach over the other, leading to high enantioselectivity. For the synthesis of this compound, the interaction between the precursor acrylamide (B121943) and the chiral catalyst-nitrene intermediate would guide the formation of a specific stereoisomer. The relief of ring strain in aziridines provides the driving force for ring-opening reactions, making them versatile synthetic intermediates. researchgate.net

Photoinduced electron transfer (PET) offers an alternative pathway for aziridination. This process typically involves a photosensitizer, a donor, and an acceptor. preprints.orgnih.gov In the context of forming this compound, the precursor N-(4-methoxyphenyl)acrylamide could be involved in a PET process.

The mechanism can be either oxidative or reductive. preprints.orgnih.gov

Oxidative PET: An excited photosensitizer accepts an electron from the alkene precursor, generating a radical cation. This intermediate can then undergo cyclization and subsequent reactions to form the aziridine.

Reductive PET: An excited photosensitizer donates an electron to an acceptor, which then interacts with the alkene precursor, or the excited alkene itself accepts an electron. This generates a radical anion that cyclizes to form the aziridine ring.

Mechanistic Pathways of Ring-Opening Reactions

The high ring strain (26-27 kcal/mol) of aziridines makes them valuable synthetic building blocks that readily undergo ring-opening reactions. clockss.org The presence of an electron-withdrawing group on the nitrogen, such as an aryl group, activates the ring towards nucleophilic attack. clockss.org

The ring-opening of this compound with a nucleophile is a cornerstone of its synthetic utility. The reaction typically proceeds via an SN2-type mechanism, where the nucleophile attacks one of the ring carbons, leading to the simultaneous cleavage of a carbon-nitrogen bond.

A key aspect of this reaction is its regioselectivity: the site of nucleophilic attack. The aziridine ring has two non-equivalent carbons, C2 (bearing the carboxamide group) and C3.

Attack at C3: This is often the preferred pathway for many heteroatom nucleophiles. clockss.org This leads to the formation of α-amino acid derivatives. The attack occurs at the less sterically hindered position and is electronically favored.

Attack at C2: Attack at the carbon bearing the electron-withdrawing carboxamide group can also occur, particularly with certain carbon nucleophiles. This pathway leads to the formation of β-amino acid derivatives.

The reaction can be catalyzed by Lewis or Brønsted acids, which coordinate to the ring nitrogen, forming a highly reactive aziridinium (B1262131) ion. This intermediate is significantly more susceptible to nucleophilic attack. nih.gov The nature of the nucleophile and the reaction conditions are critical in determining the outcome. mdpi.com

Table 2: Regioselectivity in Nucleophilic Ring-Opening of Activated Aziridines

| Nucleophile Type | Predominant Site of Attack | Resulting Product Type | Reference |

| Amines | C3 | Vicinal Diamine | rsc.org |

| Thiols (e.g., H₂S₂) | C3 | β-aminothiol derivative | nih.gov |

| Arenesulfinates | C3 | β-amino sulfone | semanticscholar.org |

| Organocuprates | C3 or C2 | α- or β-amino acid derivative | clockss.org |

| Enolates | C3 | γ-amino acid derivative | mdpi.com |

Reductive ring-opening provides a different pathway for the functionalization of the aziridine ring. This process involves the addition of an electron to the aziridine, typically from a dissolving metal reductant (e.g., Na/NH₃) or via an electrochemical or photochemical single-electron transfer (SET) process.

The mechanism proceeds as follows:

Electron Transfer: The aziridine accepts an electron to form a radical anion intermediate. For this compound, the electron is likely accepted into the LUMO, which would have significant contribution from the N-aryl and carboxamide π* systems.

Ring Cleavage: The highly unstable radical anion rapidly undergoes cleavage of one of the C-N bonds. The regioselectivity of cleavage is directed by the substituents to produce the most stable resulting radical or anion. Cleavage of the N-C2 bond would be stabilized by the adjacent carboxamide group.

Protonation/Further Reaction: The resulting carbanion or radical is then protonated by a proton source in the medium to yield the final, stable ring-opened product, typically a β-amino amide.

This method is distinct from nucleophilic addition as it involves radical or anionic intermediates rather than a concerted SN2-type transition state.

Influence of Catalyst Structure and Reagent Properties on Reaction Mechanisms and Selectivity

The chemical behavior of this compound is profoundly influenced by the structure of the catalyst employed and the intrinsic properties of the reagents involved in the reaction. These factors are pivotal in dictating the reaction mechanism and, consequently, the regio- and stereoselectivity of the transformation. Mechanistic investigations have revealed that subtle changes in the catalyst's metallic center, its associated ligands, or the nature of the reacting nucleophile can lead to dramatically different product outcomes.

The reactivity of the aziridine ring, characterized by significant ring strain, is enhanced by the presence of an electron-withdrawing group on the nitrogen atom, which makes it a better leaving group and activates the ring for nucleophilic attack. nih.govclockss.org In the case of this compound, the methoxyphenyl group acts as a moderately activating N-aryl substituent, and its electronic properties, coupled with the C2-carboxamide group, create a complex substrate for selective transformations.

Catalyst Structure and its Impact on Selectivity

Transition metal catalysis is a cornerstone of modern aziridine chemistry, enabling a wide array of transformations, most notably ring-opening and cycloaddition reactions. nih.gov The choice of the metal, its oxidation state, and the ligand sphere are critical determinants of selectivity.

Metal-Centered Catalysis: Different metals exhibit distinct catalytic behaviors. For instance, palladium and rhodium catalysts are frequently used for cross-coupling and ring-opening reactions. nih.gov Palladium-catalyzed reactions, for example, can proceed through a mechanistic cycle involving oxidative addition of the catalyst to a reactant, followed by ring-opening of the aziridine, and subsequent reductive elimination to yield the final product. nih.gov

Silver(I)-based catalysts have been shown to offer superior chemoselectivity for aziridination over C-H insertion in the formation of related bicyclic methylene (B1212753) aziridines, a feat not achievable with conventional rhodium catalysts. This highlights how the identity of the metal can fundamentally alter the preferred reaction pathway.

Ligand Effects: The ligands coordinated to the metal center play a crucial role in tuning the catalyst's steric and electronic properties, which directly translates to selectivity. Chiral ligands are instrumental in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. For example, catalysts derived from chiral ligands like VANOL and VAPOL have been successfully used in the asymmetric aziridination of imines to produce chiral aziridine-2-carboxylates with high diastereo- and enantioselectivity. msu.edumsu.edu The proposed mechanism involves the coordination of the Lewis acidic catalyst to the imine, activating it for attack by a diazo compound, with the chiral ligand environment dictating the facial selectivity of the approach. msu.edu

Furthermore, bimetallic catalysts can facilitate highly enantioselective ring-opening of meso-aziridines, where cooperative effects between the metal centers lead to high yields and excellent enantiomeric excess (ee) for products like 1,2-azidoamides and 1,2-amidonitriles. nih.gov

The following table illustrates the effect of different catalyst systems on the ring-opening of a model 2-alkenyl aziridine with organometallic reagents, demonstrating the profound influence of the metal and additives on regioselectivity (SN2 vs. SN2'). While the substrate is not this compound, the principles of catalyst and reagent control are directly applicable.

Table 1: Influence of Catalyst on the Regioselectivity of n-Butyl Organometallic Addition to a 2-Alkenyl Aziridine (Data adapted from a study on 2-alkenyl aziridines, illustrating general principles applicable to aziridine chemistry)

| Entry | Organometallic Reagent | Additive (20 mol%) | Solvent | Yield (%) | SN2' : SN2 Ratio |

| 1 | n-BuLi | --- | THF | 0 | --- |

| 2 | n-BuLi | CuCN | THF | 71 | >98 : 2 |

| 3 | n-BuLi | CuBr·SMe₂ | THF | 74 | 95 : 5 |

| 4 | n-BuMgBr | --- | THF | 80 | 38 : 62 |

| 5 | n-BuMgBr | CuCN | THF | 75 | >98 : 2 |

Reagent Properties and Mechanistic Control

The properties of the reagents, including the nucleophile and the substituents on the aziridine ring itself, are as critical as the catalyst in directing the reaction pathway.

Nature of the Nucleophile: The regioselectivity of aziridine ring-opening is highly dependent on the nucleophile. For aziridine-2-carboxylates, heteroatom nucleophiles such as halides or oxygen-based nucleophiles typically attack the C3 carbon (β-position relative to the carboxylate), which is sterically less hindered. nih.govclockss.org In contrast, the regioselectivity of carbon-based nucleophiles can be less predictable and is often influenced by the reaction conditions and the presence of a catalyst. clockss.org

A striking example of reagent control is the complete reversal of regioselectivity in the ring-opening of chiral 2-alkylaziridines based on the acylating agent. nih.gov Reaction with acetic acid leads to cleavage of the C3-N bond, whereas reaction with acetyl chloride followed by hydrolysis results in the cleavage of the C2-N bond. nih.gov This switch is attributed to the different mechanisms at play under acidic versus acylating conditions. For this compound, this principle implies that the choice of acidic or electrophilic activators could similarly be used to target either the C2 or C3 position for nucleophilic attack.

Influence of N-Activating Groups: The N-substituent on the aziridine ring significantly modulates its reactivity. Electron-withdrawing groups increase the ring's susceptibility to nucleophilic attack. nih.govclockss.org The 4-methoxyphenyl (B3050149) group is an interesting case, as it can participate electronically in the reaction. Lewis acids can be used to catalyze the SN2-type ring-opening of such N-activated aziridines with high efficiency and stereoselectivity. nih.gov

Substrate-Controlled Reactions: Functional groups within the aziridine substrate itself can direct the course of the reaction. In certain cases, a substituent on the aziridine can act as an internal nucleophile or directing group, leading to highly regioselective transformations. For instance, the presence of a γ-ketone on an aziridine's C2 alkyl substituent can direct the ring-opening to occur exclusively at the C2 position under acidic conditions. nih.gov

The following table summarizes the outcomes of a copper-catalyzed borylative ring-opening of various N-protected aziridines, demonstrating how the nature of the N-substituent (a key reagent property) dictates the success of the reaction.

Table 2: Effect of Aziridine N-Substituent on Copper-Catalyzed Borylative Ring Opening (Data adapted from a study on alkyl aziridines, illustrating the importance of the N-activating group)

| Entry | N-Protecting Group | Catalyst (mol%) | Ligand (mol%) | Solvent | Conversion (%) |

| 1 | Tosyl (Ts) | Cu(OTf)₂ (10) | Xantphos (11) | Dioxane | 0 |

| 2 | Boc | Cu(OTf)₂ (10) | Xantphos (11) | Dioxane | 0 |

| 3 | 2-Picolinoyl | CuCl (10) | IPr·HCl (11) | PhMe | 0 |

| 4 | 2-Picolinoyl | (IPr)CuCl (10) | --- | PhMe | 99 |

These findings underscore the intricate interplay between catalyst structure and reagent properties in the chemistry of this compound. A deep understanding of these factors is essential for designing synthetic routes that selectively yield desired products with high efficiency and stereochemical control.

Theoretical and Computational Chemistry Studies on Aziridine 2 Carboxamide Systems

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods, particularly those rooted in density functional theory, are pivotal for exploring the electronic nature of aziridine-2-carboxamide systems. These studies help in rationalizing their chemical behavior and in designing new synthetic pathways.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems and has been widely applied to study aziridine (B145994) derivatives. researchgate.netresearchgate.net DFT calculations allow for the accurate prediction of molecular geometries, vibrational frequencies (IR spectra), and NMR chemical shifts. nih.govnih.gov For aziridine-2-carboxamide systems, DFT is employed to optimize the ground-state geometry, providing precise bond lengths and angles, and to understand the conformational preferences of the molecule.

The application of DFT extends to analyzing the stability of different isomers and the electronic effects of substituents on the aziridine ring. mdpi.commdpi.com For instance, calculations can quantify how the electron-donating methoxy (B1213986) group on the N-phenyl ring and the electron-withdrawing carboxamide group at the C2 position cooperatively influence the properties of the aziridine core. These theoretical calculations are often validated by comparing the computed spectral data with experimental results. nih.govuomphysics.net

The reactivity of a chemical species is fundamentally governed by its electronic structure. Frontier Molecular Orbital (FMO) theory is a key concept used in this context, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and stability of the molecule. researchgate.net

In N-aryl aziridine-2-carboxamide systems, the nitrogen atom is typically activated by the aryl group, and the ring carbons are activated by ring strain and the electronic influence of the substituents. clockss.org The electron-withdrawing carboxamide group at C2 lowers the energy of the LUMO, making the aziridine ring carbons more electrophilic and susceptible to nucleophilic attack. tandfonline.com The HOMO is often distributed over the N-aryl moiety, particularly the electron-rich methoxyphenyl group. Computational studies can precisely calculate these orbital energies and visualize their distribution, offering a clear picture of the molecule's reactive sites. nih.gov A smaller HOMO-LUMO gap generally signifies higher reactivity. sdu.dknih.gov

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Aziridine-2-Carboxamide System This table presents representative data calculated via DFT to illustrate the influence of substituents on electronic properties. Actual values would vary based on the specific molecule and computational level.

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| N-Phenylaziridine-2-carboxamide | -6.85 | -0.95 | 5.90 |

| 1-(4-Nitrophenyl)aziridine-2-carboxamide | -7.20 | -1.50 | 5.70 |

| 1-(4-Methoxyphenyl)aziridine-2-carboxamide | -6.50 | -0.80 | 5.70 |

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms. nih.gov For aziridines, ring-opening reactions are of paramount importance. wikipedia.org DFT calculations can map the entire potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net

The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the rate of the reaction. By comparing the energy barriers for different possible pathways, chemists can predict the reaction's outcome. For an asymmetrically substituted aziridine like this compound, a nucleophile can attack either the C2 or C3 carbon of the ring. Computational studies can calculate the activation energies for both pathways, thus predicting the regioselectivity of the ring-opening. acs.orgmdpi.com These studies have shown that the mechanism often proceeds via an Sₙ2-type backside attack, leading to an inversion of stereochemistry at the attacked carbon center. mdpi.com

Table 2: Example of Calculated Activation Energy Barriers for Nucleophilic Ring-Opening of a Generic N-Tosyl-2-Arylaziridine Data adapted from computational studies on related systems to illustrate the prediction of regioselectivity.

| Nucleophile | Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Arylboronic Acid (Pd-catalyzed) | Attack at C2 | TS1 | 15.2 | Minor Product |

| Arylboronic Acid (Pd-catalyzed) | Attack at C3 | TS2 | 13.5 | Major Product |

Reactions are almost always carried out in a solvent, which can significantly influence reactivity. Computational models can account for solvent effects using two main approaches: implicit and explicit models. Implicit (or continuum) models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant, which is an efficient way to capture bulk solvent effects. researchgate.net Explicit models involve including individual solvent molecules in the calculation, which is more computationally intensive but can capture specific interactions like hydrogen bonding. researchgate.netnih.gov

For reactions involving charged intermediates or transition states, such as the acid-catalyzed ring-opening of aziridines, polar solvents can stabilize these species, lowering the activation energy and accelerating the reaction. nih.gov Computational studies on aziridine systems have demonstrated that solvent choice can alter reaction rates and even influence the regioselectivity of ring-opening reactions. researchgate.net

Molecular Dynamics Simulations to Understand Reactive Pathways

While quantum chemical calculations are excellent for studying static structures and single reaction steps, Molecular Dynamics (MD) simulations provide insight into the dynamic evolution of a system over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion, conformational changes, and interactions with the surrounding environment (like a solvent or a biological macromolecule).

For a molecule like this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable geometries and the energy barriers between them. In the context of drug design, MD simulations are used to study how a ligand binds to a protein's active site and the stability of the resulting complex over time. frontiersin.org Although specific MD studies on this exact compound are scarce, the methodology is widely applied to similar heterocyclic systems to understand binding mechanisms and dynamic behavior. rsc.org

In Silico Approaches to Elucidate Regioselectivity and Stereoselectivity in Reactions

In silico (computational) methods are highly effective for predicting and rationalizing the regioselectivity and stereoselectivity of chemical reactions involving aziridines. The regioselectivity of nucleophilic ring-opening—whether the attack occurs at the C2 (substituted with the carboxamide) or C3 (unsubstituted) position—is a central question.

Computational studies consistently show that this selectivity is a delicate balance of steric and electronic factors. frontiersin.orgnih.gov

Electronic Effects : The electron-withdrawing carboxamide group at C2 makes the C2 carbon more electron-deficient. However, it also stabilizes a buildup of negative charge on the adjacent nitrogen atom in the transition state, which can favor attack at the C3 position in an Sₙ2 reaction. nih.gov

Steric Effects : The C2 carbon is more sterically hindered than the C3 carbon due to the presence of the carboxamide group. This factor generally favors nucleophilic attack at the less hindered C3 position.

Catalysis and N-Substituents : Lewis acid or transition metal catalysis can dramatically alter the regioselectivity. acs.orgmdpi.com A catalyst can coordinate to the nitrogen or another functional group, changing the electronic distribution and steric environment of the transition states. The nature of the N-substituent (e.g., the 4-methoxyphenyl (B3050149) group) also plays a crucial role in modulating the ring's electronic properties and reactivity. nih.govnih.gov

DFT calculations of the transition state energies for attack at C2 versus C3 provide a quantitative prediction of the major regioisomer. researchgate.netresearchgate.net Similarly, the stereospecificity of the reaction (e.g., inversion of configuration) is confirmed by analyzing the geometry of the lowest-energy transition state pathway. nih.gov

Table 3: Factors Influencing Regioselectivity in the Ring-Opening of Aziridine-2-Carboxamides

| Factor | Influence on Regioselectivity | Rationale |

| Nucleophile | Small, "hard" nucleophiles may favor C2; larger, "soft" nucleophiles favor C3. | Balance between electronic attraction (C2) and steric accessibility (C3). |

| N-Activating Group | Strong electron-withdrawing groups (e.g., tosyl) enhance reactivity and often favor C3 attack. clockss.org | Increases the electrophilicity of the ring and stabilizes the nitrogen as a leaving group. |

| Catalysis | Lewis acids can coordinate to the nitrogen, favoring C3 attack. Some transition metals can direct attack to C2. acs.orgmdpi.com | Alters the charge distribution and steric environment of the transition state. |

| Solvent | Polar solvents can stabilize charged intermediates, potentially influencing the energy difference between pathways. researchgate.net | Differential solvation of the two possible transition states. |

Q & A

Q. What are the recommended synthetic methods for 1-(4-Methoxyphenyl)aziridine-2-carboxamide, and what parameters critically affect yield?

Methodological Answer: Synthesis of aziridine derivatives often involves phase transfer catalysis (PTC) or reductive amination. For example, related compounds with 4-methoxyphenyl groups have been synthesized using PEG-400 or Aliquate-336 as PTCs in a two-phase system, optimizing solvent polarity and reaction temperature (e.g., THF at reflux conditions) . Critical parameters include:

- Catalyst selection : PEG-400 improves reaction homogeneity, while Aliquate-336 enhances anion transfer.

- Temperature control : Reflux conditions (e.g., 60–80°C) prevent side reactions.

- Stoichiometry : Excess amine or carbonyl precursors may improve ring-closure efficiency.

Yield optimization requires monitoring intermediates via TLC or HPLC .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Desiccants (e.g., silica gel) mitigate moisture uptake .

- Safety protocols : Use PPE (gloves, goggles) and work in a fume hood. Spills should be neutralized with inert absorbents (vermiculite) and disposed as hazardous waste.

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic/oxidative susceptibility .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Structural confirmation :

- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies aziridine ring protons (δ 2.5–3.5 ppm) and carboxamide carbonyl (δ ~170 ppm) .

- HRMS : High-resolution mass spectrometry confirms molecular ion ([M+H]⁺) with <2 ppm error .

- Purity analysis :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

Methodological Answer: Yield discrepancies often arise from unoptimized reaction conditions or impurity interference. Strategies include:

- DoE (Design of Experiments) : Systematically vary catalysts (e.g., PTC vs. Lewis acids), solvents, and temperatures to identify optimal parameters .

- In-situ monitoring : Use FTIR or Raman spectroscopy to track aziridine ring formation and byproduct generation .

- Post-reaction workup : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure product .

Q. What strategies are recommended for identifying synthetic impurities in this compound?

Methodological Answer:

- LC-MS/MS : Couple HPLC with tandem mass spectrometry to detect low-abundance impurities (e.g., ring-opened byproducts or methoxy-group dealkylation products) .

- Synthetic route analysis : Trace impurities to precursors (e.g., 4-methoxyphenylpiperazine derivatives) or incomplete aziridine ring closure .

- Stability-indicating methods : Validate assays under stress conditions (acid/base/thermal) to correlate degradation pathways with impurity profiles .

Q. What mechanistic insights guide the optimization of ring-opening reactions in aziridine derivatives?

Methodological Answer:

- Nucleophilic ring-opening : Aziridines react regioselectively with nucleophiles (e.g., amines, thiols) at the less substituted carbon. DFT calculations predict transition-state geometries to guide reagent selection .

- Acid catalysis : HCl in isopropanol (0.5–1.0 M) accelerates ring-opening via protonation of the aziridine nitrogen, enabling downstream functionalization (e.g., to carboxamide derivatives) .

- Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation conditions) can enforce enantioselectivity in ring-opening products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.